Cas no 2025570-95-8 (4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid structure
2025570-95-8 structure
商品名:4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
CAS番号:2025570-95-8
MF:C7H8ClF2N3O2
メガワット:239.607127189636
CID:6428968
PubChem ID:165472405

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
    • EN300-1111508
    • 2025570-95-8
    • インチ: 1S/C7H8ClF2N3O2/c8-7(9,10)1-2-13-3-4(11)5(12-13)6(14)15/h3H,1-2,11H2,(H,14,15)
    • InChIKey: FTCBUBXGXFPPOM-UHFFFAOYSA-N
    • ほほえんだ: ClC(CCN1C=C(C(C(=O)O)=N1)N)(F)F

計算された属性

  • せいみつぶんしりょう: 239.0273105g/mol
  • どういたいしつりょう: 239.0273105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1111508-1g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1111508-1.0g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8
1g
$1500.0 2023-06-10
Enamine
EN300-1111508-10g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8 95%
10g
$5159.0 2023-10-27
Enamine
EN300-1111508-0.5g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1111508-0.1g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1111508-5.0g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8
5g
$4349.0 2023-06-10
Enamine
EN300-1111508-0.05g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1111508-0.25g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1111508-10.0g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8
10g
$6450.0 2023-06-10
Enamine
EN300-1111508-5g
4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid
2025570-95-8 95%
5g
$3479.0 2023-10-27

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid 関連文献

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acidに関する追加情報

Introduction to 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid (CAS No. 2025570-95-8)

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 2025570-95-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both amino and carboxylic acid functional groups, coupled with a unique side chain containing chloro and difluoro substituents, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural features of 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid contribute to its potential as a pharmacophore in the design of novel therapeutic agents. The chloro and difluoro groups are particularly noteworthy, as they are frequently employed in medicinal chemistry to modulate metabolic stability, binding affinity, and overall pharmacological properties. Recent studies have highlighted the role of such substituents in enhancing the efficacy of small-molecule drugs against various targets, including enzymes and receptors involved in critical biological pathways.

In the context of contemporary pharmaceutical research, pyrazole derivatives have been extensively investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid may facilitate interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles. For instance, the amino group at the 4-position can serve as a hydrogen bond acceptor or donor, crucial for binding to protein targets, while the carboxylic acid moiety may enhance solubility and bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These tools have been instrumental in identifying potential lead structures for further optimization. The difluoro substitution at the propyl side chain is particularly interesting, as fluorine atoms are known to improve lipophilicity and metabolic stability. This feature makes 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid a compelling candidate for designing drugs with improved pharmacokinetic profiles.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions to introduce the chloro and difluoro groups, followed by functional group transformations to achieve the desired pyrazole core structure. The use of advanced catalytic systems and green chemistry principles can further enhance the sustainability of these synthetic routes.

From a biological activity perspective, 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid has shown promise in preclinical studies as a modulator of various enzymatic pathways. For example, it may interact with kinases or other enzymes implicated in cancer progression or inflammatory diseases. The unique combination of substituents at the propyl chain could also influence its ability to cross biological membranes, a critical factor in drug delivery systems.

The development of novel therapeutic agents often relies on understanding the structure-activity relationships (SAR) of potential drug candidates. By systematically varying substituents such as the chloro and difluoro groups, researchers can fine-tune the biological activity of 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid to achieve desired therapeutic effects. This iterative process is essential for optimizing drug candidates before they proceed to clinical trials.

In conclusion,4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule,CAS No. 2025570-95-8 will undoubtedly play a crucial role in advancing our understanding of medicinal chemistry and drug design.

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